molecular formula C12H26Cl2F2N2 B12076423 7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride

7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride

Cat. No.: B12076423
M. Wt: 307.25 g/mol
InChI Key: MQSIENBDXPONSX-UHFFFAOYSA-N
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Description

7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride is a chemical compound with the molecular formula C12H26Cl2F2N2 and a molecular weight of 307.2510 . This compound is characterized by the presence of a piperidine ring substituted with two fluorine atoms and an amine group attached to a heptane chain. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride involves several steps. One common synthetic route includes the reaction of 4,4-difluoropiperidine with heptan-1-amine under specific conditions to form the desired product. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The product is then purified through crystallization or chromatography techniques .

Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol, methanol, and dichloromethane, as well as catalysts such as palladium on carbon and platinum oxide. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting their activity or altering their function. It may also interact with receptor proteins, modulating signal transduction pathways and cellular responses .

Comparison with Similar Compounds

Similar compounds to 7-(4,4-Difluoropiperidin-1-yl)heptan-1-amine dihydrochloride include:

The uniqueness of this compound lies in its specific heptane chain length and the positioning of the amine group, which can influence its reactivity and interactions with other molecules.

Properties

Molecular Formula

C12H26Cl2F2N2

Molecular Weight

307.25 g/mol

IUPAC Name

7-(4,4-difluoropiperidin-1-yl)heptan-1-amine;dihydrochloride

InChI

InChI=1S/C12H24F2N2.2ClH/c13-12(14)6-10-16(11-7-12)9-5-3-1-2-4-8-15;;/h1-11,15H2;2*1H

InChI Key

MQSIENBDXPONSX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1(F)F)CCCCCCCN.Cl.Cl

Origin of Product

United States

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